Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate
Description
Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate (CAS: 2007920-62-7) is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl carbamate group at position 6 and a bromine atom at position 2. Its molecular formula is C₁₁H₁₃BrN₄O₂, with a molecular weight of 313.15 g/mol . The compound is a key intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents targeting pathways such as AMPK, MET, and VEGF . The tert-butyl carbamate moiety serves as a protective group, enhancing stability during synthetic transformations, while the bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
Physical properties include a predicted density of 1.59±0.1 g/cm³ and a pKa of 7.45±0.46, suggesting moderate solubility in polar solvents . Commercially, it is available in milligram to gram quantities (e.g., €1,286.74 for 250 mg) from suppliers like Arctom Scientific, reflecting its specialized use in drug discovery .
Properties
IUPAC Name |
tert-butyl N-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)15-7-4-13-9-8(12)5-14-16(9)6-7/h4-6H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAMWIGTKKDBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C(=C(C=N2)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133307 | |
| Record name | Carbamic acid, N-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007920-62-7 | |
| Record name | Carbamic acid, N-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the pyrimidine ring: The brominated pyrazole is then reacted with a suitable precursor to form the pyrimidine ring.
Introduction of the tert-butyl carbamate group: This is typically done using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. Conditions typically involve heating in a polar solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution reactions: Products include azides, nitriles, and amines.
Oxidation and reduction reactions: Products include various oxidized or reduced forms of the compound.
Coupling reactions: Products include larger heterocyclic compounds.
Scientific Research Applications
Structure and Characteristics
- Molecular Formula :
- Molecular Weight : 313.15 g/mol
- CAS Number : 2007920-62-7
- IUPAC Name : tert-butyl (3-bromopyrazolo[1,5-a]pyrimidin-6-yl)carbamate
- Appearance : Typically found as a powder.
Safety Information
The compound carries safety warnings including:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Studies have indicated its role in:
- Anticancer Activity : Research has shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting potential use in cancer therapy .
- Antimicrobial Properties : The compound exhibits activity against various microbial strains, making it a candidate for developing new antibiotics .
Drug Development
The compound serves as an important building block in the synthesis of more complex molecules aimed at treating diseases such as:
- Inflammatory Disorders : Its derivatives have been studied for their anti-inflammatory effects, providing a pathway for developing new anti-inflammatory drugs .
- Neurological Disorders : Investigations into the neuroprotective properties of this compound suggest its potential application in treating neurodegenerative diseases .
Biochemical Research
In biochemical studies, this compound is utilized to explore:
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to insights into metabolic disorders .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various pyrazolo-pyrimidine derivatives, including this compound. The results demonstrated significant inhibition of growth in several cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Effects
Research conducted by Zhang et al. focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited substantial antibacterial effects, particularly against resistant strains, highlighting its promise as a novel antibiotic .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Positional Substitution : Unlike tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate, derivatives like 2-{3-Bromopyrazolo...ethan-1-ol (CAS: 1803594-59-3) replace the carbamate with a hydroxyl group, reducing steric bulk and altering solubility .
- Halogen Diversity : The presence of chlorine in 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine introduces dual electrophilic sites, enabling multi-step functionalization .
Biological Activity
Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. It is characterized by its unique molecular structure, which includes a bromine atom and a tert-butyl group, contributing to its potential therapeutic effects.
- Molecular Formula : C11H13BrN4O2
- Molecular Weight : 313.15 g/mol
- CAS Number : 2007920-62-7
- IUPAC Name : tert-butyl (3-bromopyrazolo[1,5-a]pyrimidin-6-yl)carbamate
Biological Activity
The biological activity of this compound has been explored in various studies, demonstrating its potential as an antitumor and antiviral agent.
Antitumor Activity
Studies have indicated that compounds related to pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies : Compounds in this class have shown activity against leukemia cells (L1210 and P388), with some derivatives demonstrating enhanced potency compared to standard treatments .
Antiviral Activity
Research has also highlighted the antiviral properties of similar pyrazolo compounds:
- Broad-spectrum antiviral effects : Certain derivatives have been tested against viruses and demonstrated significant inhibition of viral replication, suggesting that this compound may possess similar properties .
Study 1: Synthesis and Biological Evaluation
A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their biological activities. Among these, compounds with bromine substitutions showed enhanced activity against specific viral strains and tumor cells. The synthesis involved glycosylation techniques that yielded potent nucleoside analogs with promising therapeutic profiles .
Study 2: Mechanistic Insights
Another research effort focused on understanding the mechanism of action of pyrazolo compounds. It was found that these compounds could inhibit key enzymes involved in nucleotide synthesis, thereby disrupting the proliferation of cancer cells and viral pathogens. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Safety Profile
The safety profile of this compound includes several hazard statements:
| Hazard Statements | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary measures include avoiding inhalation and contact with skin and eyes, indicating a need for careful handling in laboratory settings.
Q & A
Basic: What makes the pyrazolo[1,5-a]pyrimidine scaffold a privileged structure in medicinal chemistry?
The pyrazolo[1,5-a]pyrimidine core is considered a "privileged structure" due to its modular synthesis, which allows for combinatorial diversification at positions 3, 6, and 7. This scaffold’s planar aromatic system enables interactions with diverse biological targets, such as kinase ATP-binding pockets. Methodologically, activated intermediates like p-nitrophenyl esters are used to facilitate rapid amide bond formation, followed by scavenging reagents (e.g., polymer-bound trisamine) to remove excess reactants and byproducts, ensuring high purity (>90%) in library synthesis .
Basic: What are the most common substituents introduced at the 3-position of pyrazolo[1,5-a]pyrimidines, and how do they influence reactivity?
The 3-position is typically functionalized with (hetero)aryl or bromo groups (e.g., 3-bromo derivatives) to enable cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine at this position enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols. For example, 3-bromo derivatives react with primary amines at 80–100°C in DMF, yielding 3-amino analogs with >75% conversion .
Advanced: How can regiochemical control be achieved during the synthesis of 6-carbamate derivatives?
Regioselective carbamate installation at the 6-position requires protection of the pyrimidine nitrogen. The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Key parameters:
- Solvent: Anhydrous THF or DCM.
- Temperature: 0°C to room temperature.
- Work-up: Acidic quenching (e.g., 1M HCl) to isolate the Boc-protected intermediate .
Advanced: What strategies mitigate bromine displacement during functionalization of 3-bromo derivatives?
Bromine at the 3-position is susceptible to unintended displacement under basic conditions. To minimize this:
- Use mild bases (e.g., K₂CO₃ instead of NaOH) in polar aprotic solvents (DMF, DMSO).
- Conduct reactions at lower temperatures (<60°C).
- Monitor reaction progress via LC-MS to detect premature bromine loss .
Advanced: How can computational modeling predict the reactivity of tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density at the 3-bromo position, predicting activation barriers for Pd-catalyzed couplings. For instance, Fukui indices identify the bromine-bearing carbon as the most electrophilic site, aligning with experimental Suzuki reaction yields of 80–95% .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm Boc group integrity (δ ~1.3 ppm for tert-butyl) and bromine substitution (no splitting at C3).
- LC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS to detect hydrolyzed byproducts (e.g., free carbamic acid).
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Advanced: How do conflicting data on substituent effects at the 7-position arise, and how can they be resolved?
Contradictions in biological activity (e.g., kinase inhibition) may stem from steric effects of 7-position substituents. For example, bulky groups reduce potency in cell-based assays but enhance selectivity. Resolve discrepancies by:
- Conducting competitive binding assays (e.g., SPR).
- Comparing X-ray co-crystal structures of analogs with/without 7-substituents .
Advanced: What challenges arise when scaling up the synthesis of this compound, and how are they addressed?
Key scalability issues:
- Scavenging Efficiency : Solid-phase scavengers (e.g., QuadraPure™) may fail at >10 g scale. Switch to liquid-liquid extraction (e.g., ethyl acetate/water).
- Boc Deprotection : Acidic conditions (TFA/DCM) can hydrolyze the pyrimidine ring. Optimize using milder acids (e.g., HCl in dioxane) .
Advanced: How does the 3-bromo group influence selectivity toward kinase targets versus other ATP-binding proteins?
The 3-bromo group creates a steric "bump" that disrupts binding to off-target kinases (e.g., PIM1 vs. CDK2). Validate via:
- Kinase Profiling : Screen against a panel of 100+ kinases at 1 µM.
- Mutagenesis Studies : Introduce bulkier residues in kinase ATP pockets to test steric exclusion .
Advanced: What green chemistry principles apply to the synthesis of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
